molecular formula C16H20N4O3S B7553834 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide

Cat. No. B7553834
M. Wt: 348.4 g/mol
InChI Key: YVUNUDDUSHVKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, also known as JP4-039, is a small molecule inhibitor that has shown potential in treating a wide range of diseases. This compound was first synthesized by researchers at Johns Hopkins University and has since been studied extensively for its therapeutic properties.

Mechanism of Action

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide works by inhibiting a key enzyme called RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many viruses. By inhibiting RdRp, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide can prevent the virus from replicating and spreading within the body.
Biochemical and Physiological Effects:
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, making it a promising candidate for the treatment of emerging viral infections. However, one of the limitations of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its low solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the study of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. In addition, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for cancer and neurodegenerative diseases. Finally, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for emerging viral infections, including SARS-CoV-2.

Synthesis Methods

The synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide involves several steps. The first step is the synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, which is achieved by reacting 3-(1H-imidazol-1-yl)piperidine with N-methyl-4-(sulfonyloxy)benzamide. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral properties and has been studied as a potential treatment for a wide range of viral infections, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been studied as a potential treatment for cancer and neurodegenerative diseases.

properties

IUPAC Name

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-17-24(22,23)15-6-2-4-13(10-15)16(21)19-8-3-5-14(11-19)20-9-7-18-12-20/h2,4,6-7,9-10,12,14,17H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUNUDDUSHVKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC(C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide

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